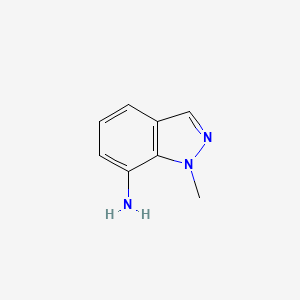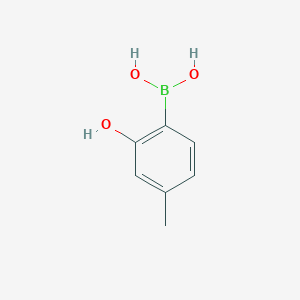
(2-羟基-4-甲基苯基)硼酸
描述
Boronic acids are a class of compounds known for their unique ability to form reversible covalent bonds with diols and other 1,2- or 1,3-difunctionalized compounds, which makes them highly valuable in various fields of chemistry and biology. The compound "(2-Hydroxy-4-methylphenyl)boronic acid" is a specific type of boronic acid that has garnered interest due to its potential applications in carbohydrate recognition, catalysis, and organic synthesis .
Synthesis Analysis
The synthesis of boronic acids often involves the use of organoboranes or borate intermediates that can be further functionalized to yield the desired boronic acid derivatives. For instance, heterocyclic boronic acids are synthesized through palladium-catalyzed cross-coupling reactions, although they are less common due to synthetic challenges . The synthesis of "(2-Hydroxy-4-methylphenyl)boronic acid" specifically is not detailed in the provided papers, but the general methodologies for synthesizing aryl boronic acids could be applied.
Molecular Structure Analysis
The molecular structure of boronic acids is characterized by a trivalent boron atom connected to an organic substituent and two hydroxyl groups. These hydroxyl groups can form intra- and intermolecular hydrogen bonds, as seen in the crystal structure of "(2,4,6-Trimethylphenyl)boronic acid–triphenylphosphine oxide (1/1)" where hydrogen bonds are formed between the boronic acid and triphenylphosphine oxide . Such hydrogen bonding is crucial for the formation of complexes with diols and other polyols.
Chemical Reactions Analysis
Boronic acids are versatile in chemical reactions due to their ability to form reversible bonds with diols. They have been shown to catalyze various reactions, such as dehydrative amidation between carboxylic acids and amines , and they can inhibit enzymes like class C beta-lactamases through their interaction with serine residues . Additionally, boronic acids can be used to recognize and bind diols at neutral pH, which is significant for biological applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are influenced by their substituents. For example, the presence of ortho-substituents can affect the solubility and reactivity of the compound. Ortho-hydroxymethyl phenylboronic acid has been found to be more soluble in aqueous solutions and capable of complexing with glycosides under neutral conditions . The introduction of electron-withdrawing groups, such as trifluoromethyl groups, can enhance the catalytic efficiency of boronic acids in organic reactions . The physical form of boronic acids, such as crystallinity and solubility, can also be affected by the presence of different functional groups and their interactions with other molecules .
科学研究应用
Macrocyclic Chemistry
(2-Hydroxy-4-methylphenyl)boronic acid has applications in macrocyclic chemistry. Research includes the synthesis of dimeric boronates from 2-salicylideneaminoethanol and various aryl boronic acids, including 2-methylphenylboronic acid. These compounds have been analyzed for their structural properties, like bond length and angles, offering insights into the design of macrocyclic compounds (Fárfan et al., 1999).
Sugar Binding and Carbohydrate Recognition
A significant application of boronic acids is in carbohydrate-binding. Studies have demonstrated the ability of ortho-hydroxyalkyl arylboronic acids, including variants of (2-Hydroxy-4-methylphenyl)boronic acid, to complex with glycopyranosides under physiological conditions. This property is significant for the design of receptors and sensors for cell-surface glycoconjugates (Dowlut & Hall, 2006).
Synthesis of Multifunctional Compounds
This boronic acid is useful in synthesizing multifunctional compounds. For instance, derivatives combining a boronic acid with an aminophosphonic acid group have been studied for their potential applications in medicine, agriculture, and industrial chemistry (Zhang et al., 2017).
Boronic Acid Catalysis
Boronic acids, including (2-Hydroxy-4-methylphenyl)boronic acid, find use as catalysts in various organic reactions. They can form reversible covalent bonds with hydroxy groups, facilitating electrophilic and nucleophilic activation in organic synthesis. This catalytic activity is essential for mild and selective reaction conditions in the synthesis of amides, cycloadditions, and conjugate additions (Hall, 2019).
Inhibition of Beta-Lactamases
Boronic acids, including variants like (2-Hydroxy-4-methylphenyl)boronic acid, have been studied for their inhibitory effects on class C beta-lactamases. These compounds are significant in the development of antimicrobial agents (Beesley et al., 1983).
Development of Holographic Sensors
The boronic acid family has applications in developing holographic sensors. The incorporation of boronic acids into hydrogels has enabled the creation of responsive sensors for substances like L-lactate, which are important in medical diagnostics (Sartain et al., 2008).
安全和危害
属性
IUPAC Name |
(2-hydroxy-4-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO3/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4,9-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCQENHEMNQVSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595153 | |
| Record name | (2-Hydroxy-4-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Hydroxy-4-methylphenyl)boronic acid | |
CAS RN |
259209-25-1 | |
| Record name | B-(2-Hydroxy-4-methylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=259209-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Hydroxy-4-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-HYDROXY-4-METHYLPHENYL)BORONIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



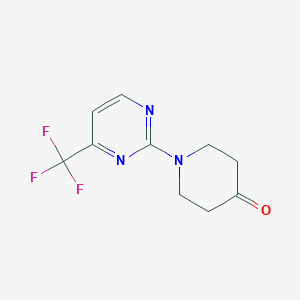
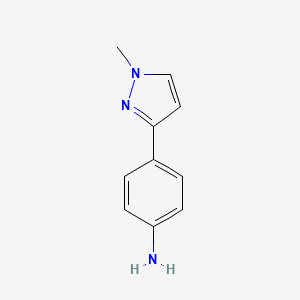
![4-(1,4-Diazepan-1-YL)-5,6-dimethylthieno[2,3-D]pyrimidine](/img/structure/B1320649.png)
![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde](/img/structure/B1320655.png)
![6-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1320658.png)
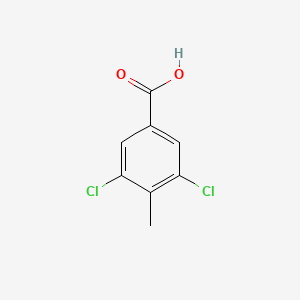
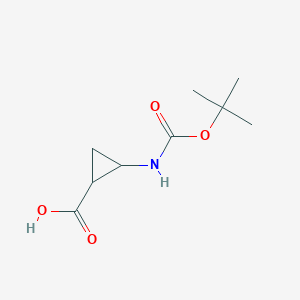
![anti-7-Hydroxy-2-azabicyclo[2.2.1]heptane](/img/structure/B1320673.png)
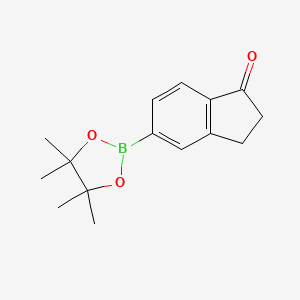
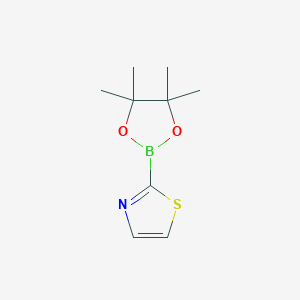
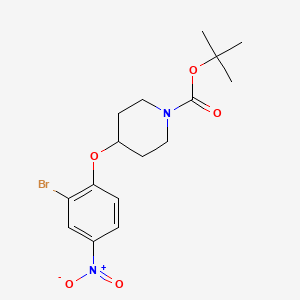
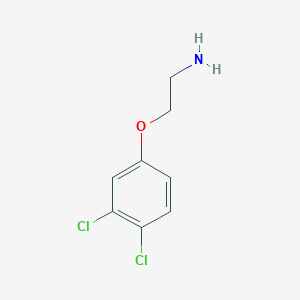
![Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate](/img/structure/B1320686.png)
